(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Breaking down the nomenclature:

- Parent chain : A five-carbon pentanoic acid backbone.

- Substituents :

- An amino group (-NH₂) at position 4.

- Three fluorine atoms (-CF₃) at position 5.

- Stereochemical descriptor : The (R) configuration at the chiral center (C4).

- Counterion : Hydrochloride (Cl⁻) neutralizing the protonated amino group.

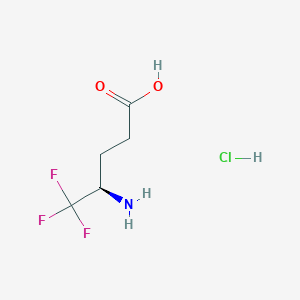

The structural formula is represented as:

Pentanoic acid with substituents at C4 (amino) and C5 (trifluoromethyl), forming a zwitterionic structure stabilized by hydrochloric acid. The SMILES notation is O=C(O)CC[C@@H](N)C(F)(F)F.[H]Cl, where the @@H denotes the absolute configuration at C4.

| Component | Description |

|---|---|

| Parent chain | Pentanoic acid (five-carbon carboxylic acid) |

| Substituents | -NH₂ (C4), -CF₃ (C5) |

| Stereodescriptor | (R)-configuration at C4 |

| Counterion | Hydrochloride (Cl⁻) |

| SMILES | O=C(O)CC[C@@H](N)C(F)(F)F.[H]Cl |

Stereochemical Configuration and Chiral Center Analysis

The compound contains one chiral center at C4, arising from the tetrahedral bonding of four distinct groups:

- Amino group (-NH₂)

- Trifluoromethyl group (-CF₃)

- Methylene chain (-CH₂-CH₂-COOH)

- Hydrogen atom (-H)

Using the Cahn-Ingold-Prelog (CIP) priority rules :

- Priority 1 : -NH₂ (nitrogen > carbon).

- Priority 2 : -CF₃ (three fluorine atoms > two carbons in the chain).

- Priority 3 : -CH₂-CH₂-COOH (longest carbon chain).

- Priority 4 : -H.

When the lowest-priority group (H) is oriented away, the remaining groups (-NH₂, -CF₃, -CH₂-CH₂-COOH) form a counterclockwise sequence , corresponding to the (R)-configuration . This assignment aligns with the [C@@H] notation in the SMILES string, confirming the spatial arrangement.

| Chiral Center (C4) | Group Priorities | Configuration |

|---|---|---|

| 1 | -NH₂ | (R) |

| 2 | -CF₃ | |

| 3 | -CH₂-CH₂-COOH | |

| 4 | -H |

The presence of a single chiral center eliminates the possibility of diastereomers, making enantiomerism the sole stereochemical concern. The (S)-enantiomer (CAS 1287211-11-3) is a distinct entity with opposing optical activity.

CAS Registry Number and Molecular Formula Verification

The compound is uniquely identified by its CAS Registry Number 1416348-83-8 , which distinguishes it from related analogs. Its molecular formula, C₅H₉ClF₃NO₂ , is derived from:

- Carbon (C) : 5 (pentanoic acid backbone).

- Hydrogen (H) : 9 (including the amino and hydrochloride groups).

- Chlorine (Cl) : 1 (hydrochloride counterion).

- Fluorine (F) : 3 (trifluoromethyl group).

- Nitrogen (N) : 1 (amino group).

- Oxygen (O) : 2 (carboxylic acid moiety).

The molecular weight of 207.58 g/mol is calculated as follows:

$$

(5 \times 12.01) + (9 \times 1.01) + (1 \times 35.45) + (3 \times 19.00) + (1 \times 14.01) + (2 \times 16.00) = 207.58 \, \text{g/mol}

$$

This matches experimental data from supplier specifications and PubChem entries.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1416348-83-8 | |

| Molecular Formula | C₅H₉ClF₃NO₂ | |

| Molecular Weight | 207.58 g/mol | |

| Purity | ≥97% (typical) |

Properties

Molecular Formula |

C5H9ClF3NO2 |

|---|---|

Molecular Weight |

207.58 g/mol |

IUPAC Name |

(4R)-4-amino-5,5,5-trifluoropentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m1./s1 |

InChI Key |

PBVOWYVDAMNWQT-AENDTGMFSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C(CC(=O)O)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into a pentanoic acid derivative. One common method includes the use of trifluoromethylation reagents under controlled conditions to ensure the desired stereochemistry. The amino group is then introduced through nucleophilic substitution reactions, followed by the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the carboxylic acid moiety.

Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like ammonia or primary amines under mild conditions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted amino derivatives.

Scientific Research Applications

Biological Activities

(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride exhibits various biological activities that are crucial for its applications:

- Neurotransmission Modulation : It interacts with receptors and enzymes involved in neurotransmission, which can influence neurological pathways and therapeutic strategies for neurological disorders.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens, including C. parvum, indicating its role in developing antimicrobial agents .

- Synthesis of Peptidomimetics : It serves as a building block for synthesizing biologically active peptides and peptidomimetics, leveraging its structural properties to mimic natural amino acids .

Case Study 1: Neurotransmission Research

A study investigated the interaction of this compound with neurotransmitter receptors. The findings indicated that this compound could enhance synaptic transmission by modulating receptor activity, suggesting potential therapeutic applications in treating cognitive disorders.

Case Study 2: Antimicrobial Development

Research focused on the antimicrobial properties of this compound demonstrated its efficacy against C. parvum. The compound was modified to enhance its inhibitory effects, leading to the development of new antimicrobial agents with improved potency .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Neurotransmission Modulation | Interaction with neurotransmitter receptors | Enhances synaptic transmission |

| Antimicrobial Activity | Inhibition of pathogen growth | Effective against C. parvum |

| Synthesis of Peptidomimetics | Building block for biologically active compounds | Useful in drug design and development |

Mechanism of Action

The mechanism of action of ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Structural Isomers: Positional Variations

2.1.1. (S)-2-Amino-5,5,5-trifluoropentanoic Acid

- Structure: Amino group at C2, trifluoromethyl at C3.

- Synthesis : Produced via dynamic kinetic resolution (DKR) using Ni(II) complexes with tri-chlorosubstituted ligands. Scalable (~20 g) with 98.2% optical purity .

- Applications: Used in bioactive peptide analogs and enzyme inhibitors due to its mimicry of natural amino acids .

- Key Difference: The 2-amino configuration alters steric and electronic interactions in peptide chains compared to the 4-amino isomer, impacting binding affinity and metabolic stability.

2.1.2. 5-Bromo-4-chloro-4,5,5-trifluoropentanoic Acid

- Structure : Bromine at C5, chlorine at C4, and trifluoromethyl at C4.

- Applications : Intermediate in organic synthesis; halogen substituents enable cross-coupling reactions .

- Key Difference: Halogens introduce reactivity distinct from amino-functionalized analogs, limiting biological applications but expanding synthetic utility.

Enantiomeric Counterparts

2.2.1. (S)-4-Amino-5,5,5-trifluoropentanoic Acid

- Synthesis : Similar to the R-enantiomer but employs chiral ligands favoring S-configuration during DKR. Reported optical purity up to 99.2% .

- Applications: Enantioselectivity is crucial for targeting specific enzymes or receptors. For example, (S)-enantiomers may exhibit higher affinity for L-amino acid transporters .

2.2.2. (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride

- Structure: Amide derivative of the 2-amino isomer with R-configuration.

- Properties : Reduced acidity compared to carboxylic acid forms, altering solubility and cell permeability .

- Key Difference : The amide group enhances metabolic stability, making it suitable for protease-resistant peptide design.

Fluorinated Derivatives

5,5,5-Trifluoro-DL-leucine

- Structure: Branched-chain analog with trifluoromethyl at C5 and amino at C2.

- Applications : Used to study hydrophobic interactions in proteins; trifluoroleucine incorporation in melittin analogs alters membrane-binding behavior .

- Key Difference : Branched vs. linear carbon chain influences packing in hydrophobic domains of peptides.

2.3.2. Fmoc-(S)-2-Amino-5,5,5-trifluoropentanoic Acid

- Synthesis : Fmoc protection via reaction with Fmoc-OSu, yielding 93.3% purity .

- Applications : Solid-phase peptide synthesis (SPPS); the Fmoc group facilitates automated synthesis and deprotection under mild conditions .

Data Tables

Table 1: Physical and Chemical Properties

Key Research Findings

Enantioselectivity: The R- and S-enantiomers of 4-amino and 2-amino analogs exhibit divergent biological activities. For instance, (S)-2-amino derivatives show higher compatibility with mammalian enzyme systems .

Scalability : DKR methods outperform alkylation in large-scale synthesis, minimizing byproducts like CF₃−CH=CH₂ .

Safety: Hydrochloride salts of fluorinated amino acids require careful handling due to hazards such as eye irritation (R36) and aquatic toxicity (R51) .

Biological Activity

(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride, commonly referred to as (R)-TFP, is a fluorinated amino acid that has garnered attention in various fields of biochemical research due to its unique properties and potential applications. This article explores the biological activity of (R)-TFP, highlighting its synthesis, incorporation into proteins, and its effects on cellular processes.

(R)-TFP is characterized by the presence of three fluorine atoms on the pentanoic acid backbone. The fluorination imparts distinct physicochemical properties that can influence protein structure and function. The synthesis of (R)-TFP typically involves dynamic kinetic resolution techniques, which allow for the efficient production of enantiomerically pure compounds. For example, recent studies have demonstrated scalable methods for synthesizing (R)-TFP using chiral nickel complexes in methanol under controlled conditions .

2. Incorporation into Proteins

One of the significant biological activities of (R)-TFP is its ability to be incorporated into proteins as a surrogate for isoleucine. Research indicates that fluorinated amino acids can enhance the thermal stability of proteins without compromising their functionality. For instance, studies have shown that substituting leucine residues with 5,5,5-trifluoroleucine in peptides like GCN4-p1 leads to increased structural stability while maintaining binding affinity to target DNA sequences . This incorporation has been successfully demonstrated in Escherichia coli, where (R)-TFP serves as an effective substrate for isoleucyl-tRNA synthetase .

3. Biological Activity and Mechanisms

The biological activity of (R)-TFP extends beyond mere incorporation into proteins; it also influences cellular processes:

- Cell Growth Inhibition : In studies involving E. coli, it was observed that high concentrations of (R)-TFP could inhibit cell growth due to its incorporation into essential proteins, disrupting normal cellular functions . The dose-dependent toxicity indicates that while low concentrations may be tolerated, higher levels can be detrimental.

- Protein Functionality : The presence of fluorinated amino acids like (R)-TFP can modify protein interactions and enzymatic activities. For example, the incorporation of (R)-TFP into cytokines has been shown to elicit a proliferative response similar to that of non-fluorinated counterparts .

4. Case Studies

Several case studies illustrate the diverse applications and effects of (R)-TFP:

- Study on Cytokines : A study involving the fluorination of interleukin-2 demonstrated that the resulting fluorinated variants retained their native structure and biological activity, indicating that fluorination can be a viable strategy for enhancing protein stability without significant loss of function .

- Transaminase Reactions : Research on amine transaminases has highlighted how (R)-TFP can serve as a substrate in biocatalytic processes, facilitating the synthesis of chiral amines with high enantioselectivity . This application underscores the compound's utility in pharmaceutical chemistry.

5. Comparative Analysis

A summary table comparing various fluorinated amino acids and their biological activities is provided below:

| Compound | Incorporation Efficiency | Effect on Protein Stability | Toxicity Level |

|---|---|---|---|

| (R)-4-Amino-5,5,5-trifluoropentanoic acid | High | Increased | Moderate |

| 5,5,5-Trifluoroleucine | Moderate | Significant | High |

| Trifluoromethionine | Low | Minimal | Low |

Q & A

Q. What are the recommended synthetic routes for (R)-4-amino-5,5,5-trifluoropentanoic acid hydrochloride, and how do they differ in efficiency?

The compound can be synthesized via enzymatic resolution or dynamic kinetic resolution (DKR). Enzymatic methods, such as using dehydrogenases (DHG) with cofactor recycling systems (e.g., NH₄⁺ and glucose dehydrogenase [GDH]), achieve enantiomeric excess (ee) >99% but require optimization of pH (10–98) and cofactor stoichiometry (1.4–10 equiv NH₄⁺) . DKR employs transition metal catalysts and enzymes to simultaneously resolve enantiomers, achieving high yields (up to 88%) and ee (>99%) under mild conditions . Comparatively, enzymatic routes are more selective but slower, while DKR improves scalability.

Q. How can the enantiomeric purity of this compound be validated?

Use chiral HPLC with columns like Chiralpak® IA/IB or Crownpak® CR-I, calibrated with reference standards. Polarimetry ([α]D measurements) and nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) are complementary techniques. For trifluorinated compounds, ¹⁹F NMR is particularly sensitive to stereochemical changes .

Q. What are the critical stability considerations for this compound during storage?

The hydrochloride salt form enhances stability by reducing hygroscopicity. Store at –20°C under inert gas (argon/nitrogen) to prevent decomposition. Avoid prolonged exposure to light or moisture, as the trifluoromethyl group may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in enzymatic synthesis?

A factorial design approach is recommended:

- Variables : pH (test 6.0–10.0), temperature (20–40°C), NH₄⁺ concentration (1–10 equiv), and enzyme loading (50–200 U/mL GDH).

- Response surface methodology (RSM) identifies optimal conditions. For example, at pH 9.3 and 20°C, yields reached 94% with 2 U/mL GDH and 10 equiv NH₄⁺ .

- Include a co-solvent (e.g., MTBE) to improve substrate solubility without denaturing enzymes .

Q. What analytical strategies resolve contradictions in reported ee values for this compound?

Discrepancies often arise from impurities or method sensitivity. Cross-validate using:

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling?

The electron-withdrawing CF₃ group reduces nucleophilicity of the α-amino group, requiring activated coupling reagents (e.g., HATU/DIPEA in DMF). Pre-activation of the carboxylate with EDCI/HOAt improves acylation efficiency. Monitor side reactions (e.g., racemization) via ¹H-¹⁹F HOESY NMR .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Conditions | Ref. |

|---|---|---|---|---|

| Enzymatic Resolution | 88 | >99 | pH 9.3, 20°C, 10 equiv NH₄⁺ | |

| Dynamic Kinetic Resolution | 95 | >99 | Ru catalyst, isopropanol, 50°C |

Q. Table 2. Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | –20°C | Prevents thermal decomposition |

| Atmosphere | Argon/N₂ | Minimizes oxidation |

| Packaging | Amber glass vial | Reduces photodegradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.